molecular formula C8H15FO B7961825 1-Cyclohexyl-2-fluoroethan-1-ol

1-Cyclohexyl-2-fluoroethan-1-ol

Cat. No.: B7961825
M. Wt: 146.20 g/mol
InChI Key: UETUERIKTPJQDM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-fluoroethan-1-ol is a fluorinated cyclohexane derivative featuring a hydroxyl group at the 1-position and a fluorine atom at the 2-position of the ethanolic chain. Its structure combines the lipophilic cyclohexyl group with the polar fluorine and hydroxyl moieties, suggesting unique physicochemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETUERIKTPJQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-fluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-fluoroacetaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the reaction of cyclohexyl chloride with 2-fluoroethanol in the presence of a base such as sodium hydroxide can be employed. This method allows for the production of the compound in larger quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-fluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into cyclohexyl-2-fluoroethane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Cyclohexyl-2-fluoroacetone or cyclohexyl-2-fluoroacetic acid.

    Reduction: Cyclohexyl-2-fluoroethane.

    Substitution: Cyclohexyl-2-fluoroethyl chloride or bromide.

Scientific Research Applications

1-Cyclohexyl-2-fluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-cyclohexyl-2-fluoroethan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can participate in unique interactions due to its high electronegativity and small size, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexanol and Derivatives

Cyclohexanol (C₆H₁₁OH) shares the cyclohexyl-hydroxyl backbone but lacks the fluorine substituent. Key differences include:

  • Acidity: The electron-withdrawing fluorine in 1-cyclohexyl-2-fluoroethan-1-ol likely increases the hydroxyl group’s acidity compared to cyclohexanol, enhancing its reactivity in esterification or oxidation reactions.
  • Thermodynamics: Cyclohexanol’s liquid-phase standard enthalpy of formation is -348.1 kJ/mol . Fluorine’s electronegativity may alter this value, though direct data for the target compound are unavailable.
Property This compound Cyclohexanol
Molecular Formula C₈H₁₅FOH C₆H₁₁OH
Functional Groups –OH, –F –OH
Predicted Acidity (pKa) ~12–13 (estimated) ~16–18

2-Fluoroethanol (Ethylene Fluorohydrin)

2-Fluoroethanol (HOCH₂CH₂F) is a simpler analog with known toxicity as a glycolytic poison. Comparisons include:

  • Toxicity: 2-Fluoroethanol is highly toxic (LD₅₀ ~5 mg/kg in mice) due to metabolism into fluoroacetate . The cyclohexyl derivative’s larger size may slow metabolism, altering toxicity profiles.
Property This compound 2-Fluoroethanol
Molecular Weight 146.20 g/mol 64.04 g/mol
Boiling Point ~200–220°C (estimated) 103–105°C
Toxicity Unknown High (NSC 158283)

Sulfur-Containing Analogs: 1-Cyclohexyl-2-(phenylthio)ethan-1-one

This ketone derivative (C₁₄H₁₈OS) replaces fluorine with a phenylthio group. Key contrasts:

  • Reactivity : The phenylthio group acts as a leaving group in nucleophilic substitutions, whereas fluorine is a poor leaving group.
  • Synthesis: The sulfur analog is synthesized via SN2 reaction (52.4% yield) using 2-bromo-1-cyclohexylethan-1-one and thiophenol . Fluorine substitution may require alternative reagents (e.g., KF or fluorinating agents).
Property This compound 1-Cyclohexyl-2-(phenylthio)ethan-1-one
Functional Group –OH, –F –C=O, –SPh
Synthesis Yield Not reported 52.4%

Cyclohexenol Derivatives

Compounds like 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (C₁₀H₁₆O) feature unsaturated rings, altering reactivity:

  • Ring Saturation : The cyclohexene double bond enables conjugation and Diels-Alder reactivity, unlike the saturated cyclohexyl group in the target compound.
  • Applications: Cyclohexenols are used in fragrances (e.g., carvyl propionate) , whereas fluorinated alcohols may serve as intermediates in medicinal chemistry.

Amino-Hydroxy Cyclohexane Derivatives

1-Amino-2-hydroxycyclohexanecarboxylic acid (C₇H₁₃NO₃) highlights the impact of additional functional groups:

  • Polarity: The amino and carboxyl groups increase water solubility compared to the fluorine-hydroxyl combination.
  • Safety : Both compounds require medical consultation upon exposure, though fluorine’s toxicity risks remain less characterized .

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